molecular formula C9H11F7 B3031622 (E)-1,1,1,2,2,3,3-heptafluoronon-4-ene CAS No. 57325-40-3

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

Cat. No.: B3031622
CAS No.: 57325-40-3
M. Wt: 252.17 g/mol
InChI Key: DZBBLQUHQSLWOV-UHFFFAOYSA-N
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Description

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a useful research compound. Its molecular formula is C9H11F7 and its molecular weight is 252.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBLQUHQSLWOV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379279
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57325-40-3
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 2
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 3
Reactant of Route 3
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 4
Reactant of Route 4
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 5
Reactant of Route 5
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 6
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

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